molecular formula C16H17NO3 B1311933 Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- CAS No. 122053-75-2

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-

Cat. No.: B1311933
CAS No.: 122053-75-2
M. Wt: 271.31 g/mol
InChI Key: PZFAFQSPTDMCQF-UHFFFAOYSA-N
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Description

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-hydroxyethyl group and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- typically involves the reaction of 4-(phenylmethoxy)benzoic acid with 2-aminoethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the amide bond to yield amines.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and hydroxyethyl functionalities.

Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Benzamide, N-(2-hydroxyethyl)-: Similar structure but lacks the phenylmethoxy group.

    Benzamide, N-(2-hydroxyethyl)-4-methoxy-: Similar structure but with a methoxy group instead of phenylmethoxy.

    Benzamide, N-(2-hydroxyethyl)-4-(methylmethoxy)-: Similar structure but with a methylmethoxy group.

Uniqueness: Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is unique due to the presence of both the hydroxyethyl and phenylmethoxy groups. These groups confer distinct chemical reactivity and biological activity compared to its analogs. The phenylmethoxy group, in particular, enhances its hydrophobic interactions, making it more effective in certain applications.

Biological Activity

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a hydroxyethyl group and a phenylmethoxy substituent. This unique structure contributes to its reactivity and biological properties. The phenylmethoxy group enhances lipophilicity, which may facilitate interactions with biological membranes and targets.

The biological activity of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites on proteins, while the phenylmethoxy group engages in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors that may influence cellular signaling pathways.

Biological Activity Overview

Research has demonstrated that benzamide derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following table summarizes the key biological activities associated with Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- and related compounds:

Activity Description Reference
AntimicrobialExhibits inhibitory effects on bacterial growth, particularly against S. aureus.
AnticancerPotential as an inhibitor of cancer cell proliferation through enzyme modulation.
Anti-inflammatoryMay reduce inflammation via modulation of cytokine production.
Enzyme InteractionUsed to study enzyme interactions due to its amide and hydroxyethyl functionalities.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 1 μg/mL, suggesting potential for therapeutic applications in treating resistant infections .
  • Anticancer Properties : Research involving the synthesis and evaluation of benzamide derivatives showed promising results in inhibiting cancer cell lines. One derivative demonstrated selective cytotoxicity towards specific cancer types, indicating its potential as a lead compound for further development .
  • Enzyme Modulation : A study focused on the interaction of benzamide derivatives with key metabolic enzymes. The findings highlighted the ability of these compounds to modulate enzyme activity, which could be leveraged for therapeutic purposes.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-11-10-17-16(19)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFAFQSPTDMCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445479
Record name Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122053-75-2
Record name Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-benzyloxy benzoic acid (20 g, 87.6 mmol), 1,1,-carbonyl-diimidazole (14.9 g, 91.8 mmol) and DMF (80 ml) was stirred at 50° C. for 1 h. The solution is cooled to 0° C., and ethanolamine (25% in water, 81.2 g) is added. After 45 min., the precipitate was filtered to give 4-benzyloxy-N-(2-hydroxy-ethyl)-benzamide (22.49 g, 94.5%) as a white solid. MS: me/e=271 (M)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
81.2 g
Type
reactant
Reaction Step Two

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